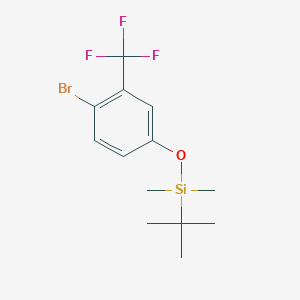![molecular formula C7H11BrO B13458464 4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B13458464.png)
4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of a bromomethyl group attached to a bicyclic heptane ring system, which includes an oxygen atom. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method includes the bromination of bicyclo[2.2.1]heptane derivatives using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent at a specific temperature to ensure the selective introduction of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and recrystallization to obtain the final product with high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and dehalogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane involves its reactivity due to the presence of the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The compound’s bicyclic structure also influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane: Similar in structure but contains a nitrogen atom instead of an oxygen atom.
Bicyclo[2.2.1]heptane Derivatives: Various derivatives with different substituents on the bicyclic ring system.
Uniqueness
4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane is unique due to the presence of both a bromomethyl group and an oxygen atom in its bicyclic structure. This combination imparts specific chemical properties that differentiate it from other similar compounds, making it valuable in specialized applications .
Properties
Molecular Formula |
C7H11BrO |
|---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
4-(bromomethyl)-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11BrO/c8-4-7-2-1-6(3-7)9-5-7/h6H,1-5H2 |
InChI Key |
HTMKFCISVBJWGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1OC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


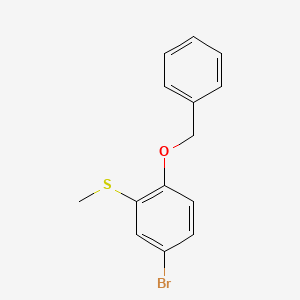
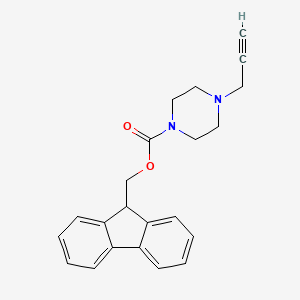
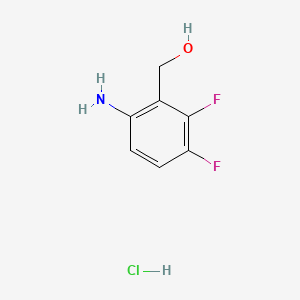
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
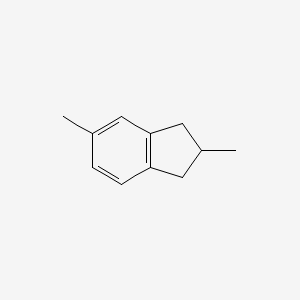
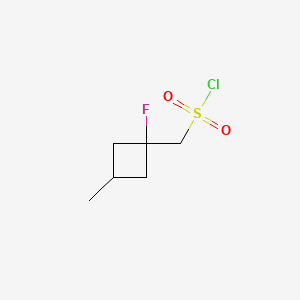
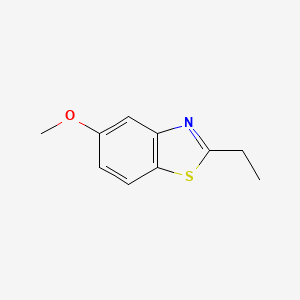
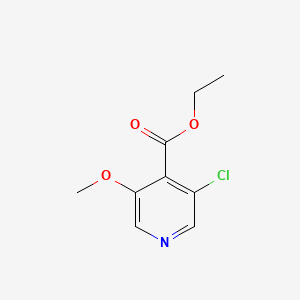
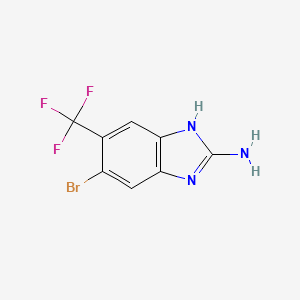
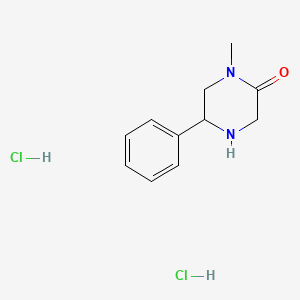
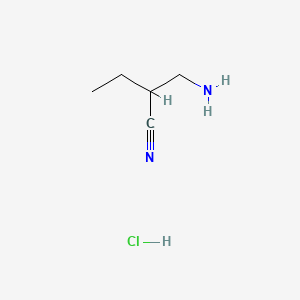
![6-Isocyanatospiro[2.5]octane](/img/structure/B13458427.png)
